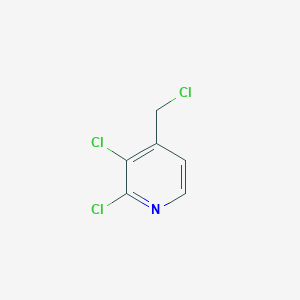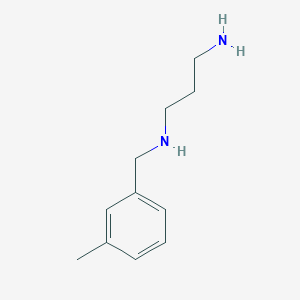
2,3-Dichloro-4-(chloromethyl)pyridine
Overview
Description
2,3-Dichloro-4-(chloromethyl)pyridine is a chlorinated pyridine derivative that serves as a key intermediate in the synthesis of various chemical compounds. It is characterized by the presence of chlorine and chloromethyl groups attached to the pyridine ring, which make it a reactive compound for further chemical transformations. This compound is not directly mentioned in the provided papers, but its related derivatives and synthesis methods can give insights into its chemistry.
Synthesis Analysis
The synthesis of chlorinated pyridine derivatives often involves the use of chlorinating reagents and specific reaction conditions to introduce chlorine atoms or chloromethyl groups into the pyridine ring. For instance, the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine was achieved using a POCl3/CH2Cl2/Et3N system, which suggests that similar conditions could be applied to synthesize this compound . Additionally, the synthesis of 2,3-dichloro-5-trifluoromethyl pyridine reviewed in one of the papers indicates the use of chlorination in the presence of trifluoromethyl groups, which could be relevant for the synthesis of dichlorinated pyridines .
Molecular Structure Analysis
The molecular structure of chlorinated pyridine derivatives is often confirmed using techniques such as NMR, FT-IR, FT-Raman, and X-ray diffraction. For example, the structure of novel dichloro(bis{2-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl-κN3]pyridine-κN})metal(II) compounds was elucidated using these methods . These techniques could similarly be applied to determine the molecular structure of this compound.
Chemical Reactions Analysis
Chlorinated pyridine derivatives participate in various chemical reactions due to their reactive chloro and chloromethyl groups. For instance, the reaction of dichloromethane with pyridine derivatives under ambient conditions to form methylenebispyridinium dichloride compounds indicates the reactivity of chlorinated pyridines towards nucleophilic substitution . This suggests that this compound could also undergo similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyridine derivatives are influenced by the presence of substituents on the pyridine ring. For example, the synthesis and characterization of 2-chloro-3-(2',2',2'-trifluoroethoxy)-pyridine provide information on the impact of chloro and trifluoroethoxy groups on the properties of the compound . These properties include solubility, boiling point, and reactivity, which are essential for the practical application of these compounds in chemical synthesis.
Scientific Research Applications
1. Cycloaddition Reactions and Analog Synthesis
2,3-Dichloro-4-(chloromethyl)pyridine has been utilized in cycloaddition reactions, particularly in the synthesis of pyridine o-quinodimethane analogues. These analogues are generated from functionalized o-bis(chloromethyl)pyridines, and are used to form tetrahydroquinoline and isoquinoline type adducts through regiospecific cycloaddition with electron-rich dienophiles (Carly, Cappelle, Compernolle, & Hoornaert, 1996).
2. Electrical Conductivity Studies
Research has been conducted on the electrical conductivity of TCNQ (tetracyanoquinodimethane) complexes derived from this compound. This involves quaternizing pyridine using chloromethyl groups from this compound and studying the resistivities of the resultant salts (Bruce & Herson, 1967).
3. Functionalized o-Bis(chloromethyl)pyridines
Functionalized o-bis(chloromethyl)pyridines serve as precursors for various pyridine o-quinodimethane analogues. These precursors are achieved through cycloaddition with 1,4-dichloro-2-butyne and propargyl chloride, followed by 1,4-elimination to form dimethylene compounds (Carly, Compernolle, & Hoornaert, 1995).
4. Reactions with Pyridine Derivatives
This compound reacts with various pyridine derivatives to form methylenebispyridinium dichloride compounds. The kinetics of these reactions have been studied, providing insights into the molecular interactions and reaction pathways (Rudine, Walter, & Wamser, 2010).
5. Synthesis of Pesticides
This compound is significant in the synthesis of pesticides, particularly those containing fluorine. It serves as a key intermediate in various synthesis processes, highlighting its role in agricultural chemistry (Lu Xin-xin, 2006).
6. Synthesis of Medical Compounds
In the medical field, this compound is used in the synthesis of compounds like Dexlansoprazole, a medication for acid-related diseases. The synthesis involves various steps, including N-oxidation and chlorination, demonstrating the compound's versatility in pharmaceutical applications (Gilbile, Bhavani, & Vyas, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound can participate in reactions at the benzylic position .
Mode of Action
The mode of action of 2,3-Dichloro-4-(chloromethyl)pyridine involves reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . For instance, in a free radical reaction, a succinimidyl radical (S·) removes a hydrogen atom to form succinimide (SH), leading to the formation of a new compound .
Biochemical Pathways
The compound’s ability to participate in reactions at the benzylic position suggests it may influence pathways involving benzylic halides .
Result of Action
Its reactions at the benzylic position suggest it may influence the structure and function of molecules and cells involving benzylic halides .
properties
IUPAC Name |
2,3-dichloro-4-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-3-4-1-2-10-6(9)5(4)8/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQDIYZEHWAIQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594264 | |
| Record name | 2,3-Dichloro-4-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
329794-26-5 | |
| Record name | 2,3-Dichloro-4-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B1319988.png)






![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1320004.png)
![(9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1320005.png)
![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1320006.png)
